1-(4-bromophenyl)sulfonyl-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide
Overview
Description
1-(4-bromophenyl)sulfonyl-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)sulfonyl-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the sulfonyl chloride: The starting material, 4-bromobenzenesulfonyl chloride, is prepared by reacting 4-bromobenzenesulfonic acid with thionyl chloride.
Amidation reaction: The sulfonyl chloride is then reacted with 3-chloro-2-methylaniline to form the sulfonamide intermediate.
Piperidine ring formation: The sulfonamide intermediate undergoes a cyclization reaction with piperidine-3-carboxylic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)sulfonyl-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and reduction reactions: The sulfonyl and carboxamide groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation reactions: Oxidizing agents like potassium permanganate can be used to oxidize the sulfonyl group.
Reduction reactions: Reducing agents like lithium aluminum hydride can be used to reduce the carboxamide group.
Major Products Formed
Substitution reactions: Products with different halogen or functional group substitutions.
Oxidation reactions: Products with oxidized sulfonyl or carboxamide groups.
Reduction reactions: Products with reduced sulfonyl or carboxamide groups.
Scientific Research Applications
1-(4-bromophenyl)sulfonyl-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Materials science: It can be used in the synthesis of advanced materials with specific properties.
Biological research: It can be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)sulfonyl-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl and carboxamide groups can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins and affect biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-bromophenyl)sulfonyl]-4-nitrobenzene
- 1-[(4-bromophenyl)sulfonyl]-4-isothiocyanatobenzene
Uniqueness
1-(4-bromophenyl)sulfonyl-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide is unique due to the presence of both a piperidine ring and a carboxamide group, which can provide distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O3S/c1-13-17(21)5-2-6-18(13)22-19(24)14-4-3-11-23(12-14)27(25,26)16-9-7-15(20)8-10-16/h2,5-10,14H,3-4,11-12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZVNEFDTDBJMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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